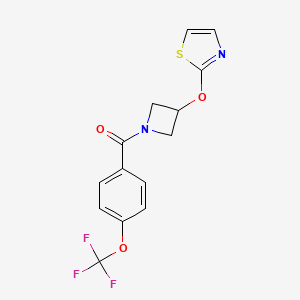

![molecular formula C12H8ClN3OS2 B3015047 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339022-71-8](/img/structure/B3015047.png)

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is also known as CITCO . It has a molecular weight of 294.79 .

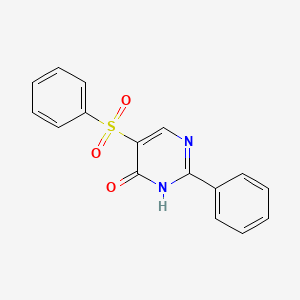

Molecular Structure Analysis

The IUPAC name of this compound is 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde . The InChI code is 1S/C12H7ClN2OS2/c13-8-1-3-9(4-2-8)18-11-10(7-16)15-5-6-17-12(15)14-11/h1-7H .Chemical Reactions Analysis

The compound CITCO is known to bind directly to the human pregnane X receptor (hPXR) and activate it . It also recruits the steroid receptor coactivator 1 to hPXR .Physical and Chemical Properties Analysis

CITCO is a solid substance . It has a molecular weight of 294.79 .Wissenschaftliche Forschungsanwendungen

Stereoisomerization and Biological Relevance

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime, related to CITCO, is significant in understanding stereoisomerization, which impacts its biological activity. CITCO, closely related to this compound, is an agonist of the human constitutive androstane receptor (hCAR), crucial for hepatic xenobiotic metabolism. Studies on CITCO isomerization can inform on the stability and therapeutic potential of similar compounds (Diethelm-Varela et al., 2020).

Electrophilic Substitution in Drug Design

Research on electrophilic substitution reactions involving imidazo[2,1-b]thiazoles, including variants of the given compound, is foundational in the design of new drugs. Such studies help in understanding the reaction dynamics and properties of these compounds, which are essential in medicinal chemistry (O'daly et al., 1991).

Synthesis and Structural Analysis

Synthesis techniques involving this compound are crucial in developing novel chemical entities. Understanding the molecular structure and synthesis pathways of such compounds is vital for developing new pharmaceuticals and materials (Knak et al., 2015).

Herbicidal Applications

Some derivatives of imidazo[2,1-b]thiazole, like the mentioned compound, have shown potential as herbicides. Studies exploring their efficacy and mechanism of action in agricultural settings are vital for developing new herbicidal compounds (Andreani et al., 1991; Andreani et al., 1996).

CAR Agonists and Therapeutic Applications

The compound, as a variant of CITCO, is relevant in the discovery of human constitutive androstane receptor agonists. These compounds have significant roles in hepatic functions and are potential targets for metabolic or liver disease therapy (Mejdrová et al., 2023).

Antitumor Potential

Imidazo[2,1-b]thiazoles, including related compounds, have been investigated for their potential as antitumor agents. Understanding their mechanism of action and effects on cellular processes can contribute to cancer research and therapy development (Andreani et al., 2005).

Wirkmechanismus

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound acts as an agonist for the CAR . It binds to the receptor, stimulating its nuclear translocation . This binding and translocation lead to changes in the expression of genes regulated by CAR .

Biochemical Pathways

The activation of CAR by the compound affects various biochemical pathways. These include the metabolism and transport of drugs and other xenobiotics . The downstream effects of these changes can influence the body’s response to various substances.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NZ)-N-[[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS2/c13-8-1-3-9(4-2-8)19-11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVHXNXVJGHAGI-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)/C=N\O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3014964.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3014965.png)

![1,3,6,7-tetramethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3014966.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3014970.png)

![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)

![2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B3014975.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)